N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
The compound N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with a sulfonamide substituent at position 6. Key structural features include:
- A 3-methyl group on the triazole ring.
- Dual aromatic substituents: a 4-ethylphenyl group and a 4-methylbenzyl group attached to the sulfonamide nitrogen.
Below, we compare its structural and physicochemical properties with closely related analogs.
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-4-19-11-13-21(14-12-19)27(16-20-9-7-17(2)8-10-20)30(28,29)22-6-5-15-26-18(3)24-25-23(22)26/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBIIWYWUVNBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Coupling Reactions: The triazole and pyridine rings are then coupled together using suitable coupling agents such as phosphorous oxychloride or other dehydrating agents.
Substitution Reactions: The final compound is obtained by introducing the ethylphenyl, methylbenzyl, and sulfonamide groups through substitution reactions using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs from [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamide Series
The most relevant analogs are from , which describes antimalarial candidates with modifications to the sulfonamide substituents and triazole/pyridine rings.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-ethylphenyl and 4-methylbenzyl groups are less electronegative than 8a’s chloro- and fluoro-substituents, likely reducing polarity and enhancing membrane permeability .
- Compared to 8c’s methoxy group, the target’s alkyl substituents may lower solubility in polar solvents but improve metabolic stability.
8a’s electron-withdrawing fluorine atoms may enhance hydrogen-bonding interactions absent in the target compound .
Thermal Stability :
- Melting points for analogs range from 160–169°C, suggesting moderate thermal stability. The target compound’s melting point is expected to fall within this range due to structural similarities.
Comparison with Pyridine-3-Sulfonamide Derivatives ()
While focuses on pyridine-3-sulfonamides with triazole substituents (distinct from the triazolo[4,3-a]pyridine core), methodological insights are relevant:
- Synthesis : Both classes employ nucleophilic substitution for sulfonamide functionalization. The target compound’s synthesis likely follows procedures akin to General Procedure D in .
- Biological Screening : Pyridine-3-sulfonamides in underwent anti-yeast and anticancer evaluations. The target compound’s structural divergence may redirect activity toward antimalarial targets, as seen in .
Divergent Sulfonamide Scaffolds (–4)
- Chromen-Pyrazolo Pyrimidine Sulfonamides () : These compounds exhibit distinct cores but share sulfonamide functionalization. Their anti-cancer activity (e.g., NCI screening) highlights the versatility of sulfonamides, though direct comparisons to the target compound are speculative .
- Triazolo[4,3-a]Pyridines Without Sulfonamides () : The absence of sulfonamide groups in ’s derivatives limits pharmacological parallels but underscores the triazole-pyridine core’s synthetic accessibility .
Biological Activity
N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridine structure with a sulfonamide group, contributing to its diverse biological activities. Its molecular formula is C19H22N4O2S, with a molecular weight of approximately 436.52 g/mol. The sulfonamide group is known for its role in various pharmacological activities, including antibacterial and antitumor effects.
Biological Activity Overview
Preliminary studies have indicated that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial : Compounds in the triazolo-pyridine family have shown significant antimicrobial properties.
- Antitumor : Certain derivatives have been identified as having potential antitumor effects.
- Anti-inflammatory : Some related compounds demonstrate anti-inflammatory activity.
These activities suggest that this compound may possess similar therapeutic potentials.
Synthesis Methods
The synthesis of this compound typically involves several key reactions under controlled conditions using solvents such as dimethylformamide (DMF) or dioxane at elevated temperatures. The following steps summarize the general synthetic route:
- Formation of the Triazole Ring : Initial reactions involve the formation of the triazole ring through cyclization processes.
- Sulfonamide Formation : The introduction of the sulfonamide group occurs via nucleophilic substitution reactions.
- Purification : The final product is purified to ensure high yield and purity.
In Silico Studies
Recent in silico studies have utilized computer-aided drug design to evaluate the compound's efficacy against the Plasmodium falciparum parasite, which causes malaria. These studies identified promising candidates within this chemical class for further development against malaria.
Interaction Studies
Binding affinity studies have been conducted to assess how well this compound interacts with various biological targets. These investigations are crucial for determining both efficacy and safety profiles in clinical applications.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other known triazolo-pyridine derivatives:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | C18H20N4O2S | Antimicrobial |
| N-(Phenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | C17H18N4O2S | Antitumor |
| 5-Methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives | Varies | Anti-inflammatory |
This table illustrates the diversity within the triazolo-pyridine family and highlights how specific substituents can influence biological activity.
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
The synthesis involves multi-step reactions, including sulfonamide coupling and triazole ring formation. Key parameters include:
- Temperature control : Reactions are often conducted at 10–25°C to suppress side reactions (e.g., over-alkylation) .
- Catalysts : Use of NaOCl₅·H₂O for cyclization and K₂CO₃ as a base for nucleophilic substitutions .
- Solvent selection : Ethanol or DMF for solubility and reactivity balance .
- Purification : Column chromatography (silica gel, dichloromethane/methanol) achieves >95% purity .
Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonamide coupling | 3-Chlorobenzyl chloride, K₂CO₃, DMF, 12h, 25°C | 62% |
| Cyclization | NaOCl₅·H₂O, ethanol, 3h, RT | 60–65% |
Q. How is the compound characterized structurally, and what analytical methods are critical?
Structural confirmation relies on:
- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.0–8.8 ppm) and sulfonamide methyl groups (δ 2.7–3.1 ppm) .
- LC/MS : Molecular ion peaks (e.g., m/z 435.6 [M+H]⁺) validate molecular weight .
- FTIR : Sulfonamide S=O stretches at 1131–1165 cm⁻¹ and triazole C=N at 1596 cm⁻¹ .
Q. What solubility and stability data are available for this compound?
- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (15–20 mg/mL), and high in DCM .
- Stability : Degrades by 10% in aqueous buffers (pH 7.4) after 24h but stable in DMSO for >1 month at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values may arise from:
- Assay variability : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Substituent effects : Compare analogs (e.g., 3,5-dimethylphenyl vs. 4-methoxybenzyl groups) to identify structure-activity relationships (SAR) .
- Meta-analysis : Pool data from >3 independent studies to assess statistical significance .
Example SAR Table :
| Substituent (R-group) | Target Activity (IC₅₀, nM) |
|---|---|
| 3,5-Dimethylphenyl | 120 ± 15 |
| 4-Methoxybenzyl | 85 ± 10 |
| 3-Chlorobenzyl | 210 ± 25 |
Q. What in silico strategies are recommended for predicting binding modes and off-target effects?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 or kinase targets) .
- MD simulations : AMBER or GROMACS for stability analysis of ligand-receptor complexes (>50 ns trajectories) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
Q. How can researchers design experiments to elucidate the mechanism of action?
- Kinase profiling : Screen against a panel of 50+ kinases to identify primary targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- Gene knockout models : CRISPR/Cas9 to validate target dependency .
Methodological Challenges & Troubleshooting
Q. Why do yields drop significantly during scale-up synthesis?
- Mixing inefficiency : Use continuous flow reactors for better heat/mass transfer .
- Intermediate instability : Protect reactive intermediates (e.g., silylation of hydroxyl groups) .
- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of benzyl chloride to sulfonamide) .
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
- Re-evaluate force fields : Adjust partial charges in docking simulations .
- Solvent effects : Include explicit water molecules in MD simulations .
- Protonation states : Test multiple tautomers of the triazole ring .
Future Directions
Q. What emerging techniques could enhance research on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
